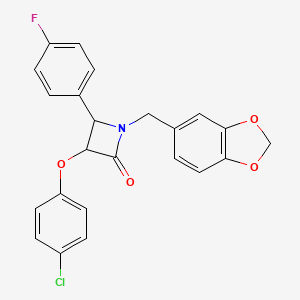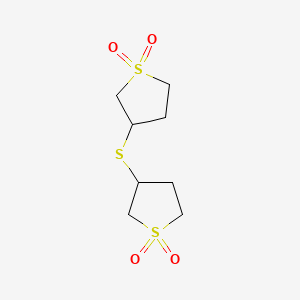![molecular formula C17H16N4O B6105635 N-[1-(4-pyridinyl)propyl]-2-quinoxalinecarboxamide trifluoroacetate](/img/structure/B6105635.png)
N-[1-(4-pyridinyl)propyl]-2-quinoxalinecarboxamide trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-pyridinyl)propyl]-2-quinoxalinecarboxamide trifluoroacetate, commonly known as PPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. PPQ belongs to the class of quinoxaline derivatives and has been shown to possess a wide range of pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of PPQ is not fully understood, but it is believed to act through multiple pathways. PPQ has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair, and histone deacetylases, which regulate gene expression. PPQ has also been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which regulates inflammation and immune response.
Biochemical and Physiological Effects:
PPQ has been shown to have various biochemical and physiological effects. PPQ has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. PPQ has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. PPQ has also been shown to inhibit viral replication and reduce viral load in animal models of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPQ has several advantages for lab experiments. PPQ is a synthetic compound that can be easily synthesized with high yields and purity. PPQ has been extensively studied for its pharmacological activities, and there is a wealth of literature available on its properties. However, there are also some limitations to using PPQ in lab experiments. PPQ is a relatively new compound, and its long-term safety and toxicity are not fully understood. PPQ is also a complex molecule with multiple pharmacological activities, which can make it difficult to isolate the specific effects of the compound.
Direcciones Futuras
There are several future directions for research on PPQ. One area of research is the development of PPQ derivatives with improved pharmacological properties such as increased potency and selectivity. Another area of research is the investigation of the mechanism of action of PPQ and its interaction with various enzymes and signaling pathways. Additionally, further studies are needed to determine the long-term safety and toxicity of PPQ and its potential clinical applications in various diseases.
Conclusion:
In conclusion, PPQ is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. PPQ possesses a wide range of pharmacological activities and has been shown to have anticancer, neuroprotective, and antiviral effects. PPQ has several advantages for lab experiments, but there are also some limitations to using the compound. Future research on PPQ should focus on the development of PPQ derivatives with improved pharmacological properties, the investigation of the mechanism of action of PPQ, and the determination of its long-term safety and toxicity.
Métodos De Síntesis
PPQ can be synthesized by reacting 4-pyridinylpropylamine with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product, PPQ trifluoroacetate. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
PPQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. PPQ has been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. PPQ has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. PPQ has also been studied for its antiviral activity against various viruses such as HIV, hepatitis B, and herpes simplex virus.
Propiedades
IUPAC Name |
N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-13(12-7-9-18-10-8-12)21-17(22)16-11-19-14-5-3-4-6-15(14)20-16/h3-11,13H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLWAZLGUUZKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6105565.png)
![N-(2-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B6105568.png)

![N-[1-(2-furyl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6105585.png)
![ethyl 2-[(3-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6105589.png)
![3-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-isoindolinone trifluoroacetate](/img/structure/B6105601.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6105604.png)
![N-(3-bromophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6105608.png)
![methyl 4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6105628.png)
![5-{1-[3-(1H-pyrrol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6105630.png)
![1-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1H-tetrazole](/img/structure/B6105639.png)
![3,5-bis(difluoromethyl)-1-{[2-(2,5-dimethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6105643.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6105644.png)